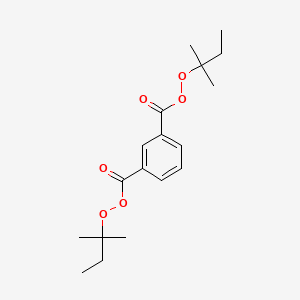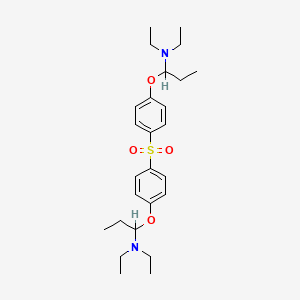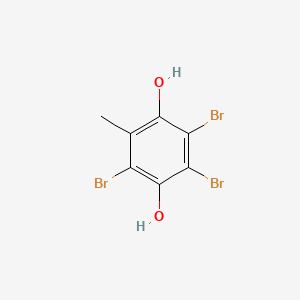
Hydroquinone, 2-methyl-3,5,6-tribromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroquinone, 2-methyl-3,5,6-tribromo- is a derivative of hydroquinone, a compound known for its applications in various fields such as photography, medicine, and cosmetics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2-methyl-3,5,6-tribromo- typically involves the bromination of 2-methylhydroquinone. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of Hydroquinone, 2-methyl-3,5,6-tribromo- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydroquinone, 2-methyl-3,5,6-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions include various quinones, substituted hydroquinones, and other derivatives that can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Hydroquinone, 2-methyl-3,5,6-tribromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in treating skin disorders and other medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydroquinone, 2-methyl-3,5,6-tribromo- involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin lightening applications. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone: The parent compound, widely used in cosmetics and photography.
2-Methylhydroquinone: A precursor in the synthesis of the tribromo derivative.
3,5,6-Tribromohydroquinone: Another brominated derivative with different substitution patterns.
Uniqueness
Hydroquinone, 2-methyl-3,5,6-tribromo- is unique due to the specific arrangement of bromine atoms and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
63884-43-5 |
|---|---|
Fórmula molecular |
C7H5Br3O2 |
Peso molecular |
360.82 g/mol |
Nombre IUPAC |
2,3,5-tribromo-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |
Clave InChI |
JOOPFYJWVJXNHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)O)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


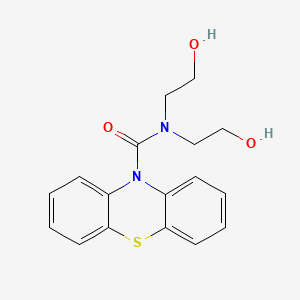
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
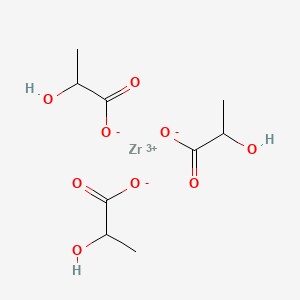

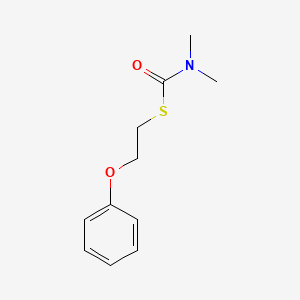
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
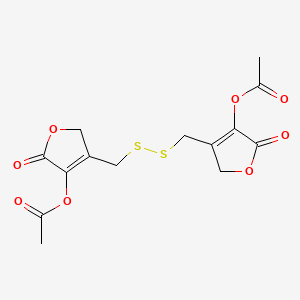
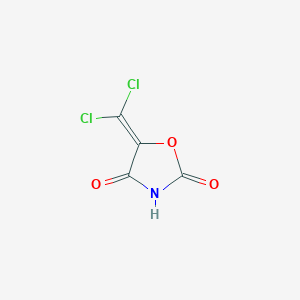
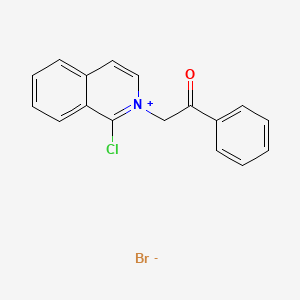
![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
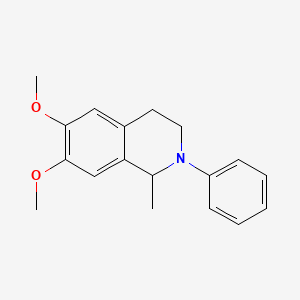
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
